5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione
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Overview
Description
5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a trichlorophenyl group attached to the imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4,5-trione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazolidine-2,4,5-trione derivatives.
Reduction: Various imidazolidine derivatives with altered substituents.
Substitution: Compounds with different functional groups replacing the trichlorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to the formation of stable enzyme-inhibitor complexes. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,4,5-Trihydroxybenzyl)-2,4-imidazolidinedione: Similar structure but with hydroxy groups instead of chloro groups.
5-Ethyl-5-methyl-2,4-imidazolidinedione: Different substituents on the imidazolidine ring.
5-[3-[Piperazin-1-yl]-3-oxo-propyl]-imidazolidine-2,4-dione: Contains a piperazine moiety.
Uniqueness
5-(2,4,5-Trichlorophenyl)imidazolidine-2,4-dione is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. The trichlorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
CAS No. |
64464-09-1 |
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Molecular Formula |
C9H5Cl3N2O2 |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H5Cl3N2O2/c10-4-2-6(12)5(11)1-3(4)7-8(15)14-9(16)13-7/h1-2,7H,(H2,13,14,15,16) |
InChI Key |
NYUIUXPGGISVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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